6-[(3-Methoxyphenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-[(3-Methoxyphenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3-Methoxyphenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methoxyphenol with formaldehyde to form 3-methoxyphenoxymethanol. This intermediate is then reacted with 3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and minimize waste.
Chemical Reactions Analysis
Types of Reactions
6-[(3-Methoxyphenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or amines replace the existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or thiols.
Scientific Research Applications
6-[(3-Methoxyphenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-[(3-Methoxyphenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific proteins involved in cell survival.
Comparison with Similar Compounds
Similar Compounds
- 6-[(3-Methoxyphenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- This compound
Uniqueness
Compared to other similar compounds, this compound exhibits unique properties such as higher stability, enhanced biological activity, and greater versatility in chemical reactions. These characteristics make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C13H14N4O2S2 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
6-[(3-methoxyphenoxy)methyl]-3-(methylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H14N4O2S2/c1-18-9-4-3-5-10(6-9)19-7-12-16-17-11(8-20-2)14-15-13(17)21-12/h3-6H,7-8H2,1-2H3 |
InChI Key |
QBFGRRXHUFYWOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=NN3C(=NN=C3S2)CSC |
Origin of Product |
United States |
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